molecular formula C20H16OS B138115 4-(4-Methylphenylthio)benzophenone CAS No. 83846-85-9

4-(4-Methylphenylthio)benzophenone

Cat. No. B138115
CAS RN: 83846-85-9
M. Wt: 304.4 g/mol
InChI Key: DBHQYYNDKZDVTN-UHFFFAOYSA-N
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Description

4-(4-Methylphenylthio)benzophenone, commonly known as MBT, is an organic compound belonging to the class of arylthioethers. It is a colorless, crystalline solid that is soluble in organic solvents. MBT is an important intermediate in the manufacture of pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Photochemistry and Photopolymerization

  • 4-(4-Methylphenylthio)benzophenone demonstrates significant activity in photopolymerization processes, with a study highlighting its use in photoinitiation for curing multifunctional monomers (Allen et al., 1998).
  • The photoinitiation activities of various substituted 4-(4-Methylphenylthio)benzophenones were investigated, revealing its effectiveness in real-time infrared (RTFTIR) and pencil hardness methods (Alten et al., 1997).

Applications in Materials Science

  • A study on benzophenone-sensitized photo-degradation of polypropylene indicated the potential of benzophenone derivatives like this compound in the field of polymer stability and degradation (Kubota et al., 1990).
  • The incorporation of benzophenone chromophoric groups onto cotton fabrics demonstrated antimicrobial properties and chemical detoxification functions, suggesting applications for benzophenone derivatives in textile enhancements (Hong & Sun, 2008).

Environmental Impact and Safety

  • An investigation into the presence of benzophenones in environmental samples, including sediment and sewage sludge, pointed to the widespread use and potential environmental footprint of benzophenone derivatives (Zhang et al., 2011).
  • Research on the percutaneous absorption of benzophenone derivatives in human skin highlighted the importance of understanding the human health implications of these compounds (Gonzalez et al., 2006).

Biochemical and Medical Research

  • A study on the metabolism of benzophenone-3 in liver microsomes and its endocrine-disrupting activity underlined the significance of researching the biochemical pathways and health effects of benzophenone derivatives (Watanabe et al., 2015).
  • The use of benzophenone derivatives in the roots of Ranunculus ternatus and their effects on Mycobacterium tuberculosis showed potential applications in medicinal chemistry (Deng et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylphenylthio)benzophenone is the photo-initiating process in UV-curing applications . The compound is used as a photoinitiator, which plays a crucial role in the photo-curing and photopolymerization processes .

Mode of Action

The compound’s mode of action is primarily through its interaction with UV light. It absorbs UV light and initiates a photochemical reaction . The photoinitiating properties of benzophenones are mainly attributed to the extent of π-conjugation and the amount of delocalization in the molecule . By understanding the interplay of conjugation, delocalization, and substituent effects, the photo-initiating properties of benzophenone derivatives can be fine-tuned for specific applications .

Biochemical Pathways

The compound affects the biochemical pathway of UV-curing and photopolymerization . Upon absorption of UV light, it undergoes a photochemical reaction that leads to the initiation of the polymerization process . This process is crucial in applications such as coatings, varnishes, adhesives, printing inks, and electronics .

Pharmacokinetics

This characteristic is important for its function as a photoinitiator, as it needs to be well-distributed in the medium (e.g., a coating or ink) where the UV-curing process takes place .

Result of Action

The result of the compound’s action is the initiation of a polymerization process upon exposure to UV light . This leads to the curing of materials such as coatings, varnishes, and inks . The compound’s action thus contributes to the formation of products with desirable properties such as high productivity, low energy consumption, and low solvent emissions .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and temperature. Its photoinitiating properties require the presence of UV light . Moreover, the compound has a melting point of 73-87°C and a boiling point of 477.77°C , indicating that it can remain stable under a wide range of temperatures. It should be stored in a dark place to prevent unnecessary photochemical reactions .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Understanding the intricate interplay of conjugation, delocalization, and substituent effects allows for the precise customization of benzophenone derivatives to meet specific application requirements . This knowledge provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities .

properties

IUPAC Name

[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHQYYNDKZDVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888614
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83846-85-9
Record name 4-Benzoyl-4′-methyldiphenyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
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Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenylthio)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 4-(4-Methylphenylthio)benzophenone detected in food?

A1: Research suggests that the presence of this compound in food is likely due to migration from printed paper/board packaging. A UK survey analyzed 350 foodstuffs packaged in printed paper/board and detected this compound in some samples. Analysis of the corresponding packaging materials confirmed the presence of this compound in most cases, supporting the migration hypothesis. []

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